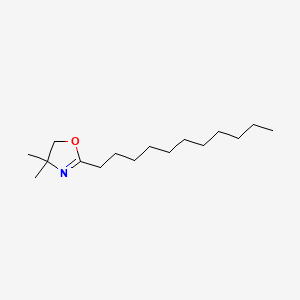

2-Oxazoline, 4,4-dimethyl-2-undecyl-

Description

Significance of 2-Oxazolines in Organic Synthesis and Materials Science

The 2-oxazoline ring is a privileged scaffold in organic chemistry, serving as a versatile functional group in the synthesis of a myriad of complex molecules. organic-chemistry.org In asymmetric catalysis, chiral 2-oxazolines are integral components of widely used ligands, prized for their straightforward synthesis and the stereochemical control they impart. chemicalbook.com The stability of the 2-oxazoline ring to a variety of reaction conditions, including weak acids and bases, nucleophiles, and radicals, further enhances its appeal as a protective group for carboxylic acids. rsc.org

In the realm of materials science, 2-oxazolines are key monomers in the cationic ring-opening polymerization (CROP) to produce poly(2-oxazoline)s (POx). chemblink.com These polymers have garnered significant attention as biomaterials due to their biocompatibility, tunable hydrophilicity, and "stealth" properties that can reduce immune responses. cas.org The ability to precisely control the polymer architecture and incorporate a wide range of side chains allows for the design of materials with tailored properties for applications such as drug delivery, gene therapy, and tissue engineering. epa.govtu-dresden.de

Structural Features of 2-Oxazoline, 4,4-dimethyl-2-undecyl- and Analogues

The distinct chemical behavior and material applications of 2-Oxazoline, 4,4-dimethyl-2-undecyl- are a direct consequence of its specific structural motifs. The interplay between the undecyl side chain, the geminal dimethyl substitution, and the inherent polarity of the oxazoline (B21484) ring defines its physicochemical properties.

| Structural Feature | Description | Influence on Properties |

| 2-Oxazoline Ring | A five-membered heterocyclic ring containing one nitrogen and one oxygen atom. | Provides a polar, hydrophilic head group. The nitrogen atom can act as a ligand for metal coordination. The ring is generally stable but can be hydrolyzed under harsh acidic or basic conditions. |

| Undecyl Side Chain | A saturated eleven-carbon aliphatic chain attached to the 2-position of the oxazoline ring. | Imparts significant hydrophobicity (lipophilicity) to the molecule. Influences solubility, melting point, and self-assembly behavior. |

| Geminal Dimethyl Group | Two methyl groups attached to the 4-position of the oxazoline ring. | Sterically hinders the adjacent positions, potentially influencing reaction rates and the stability of the ring. Can affect the packing of molecules in the solid state and in self-assembled structures. |

The long, hydrophobic undecyl chain is a dominant feature of 2-Oxazoline, 4,4-dimethyl-2-undecyl-, profoundly influencing its physical and chemical properties. This aliphatic tail renders the molecule significantly less soluble in water and more soluble in nonpolar organic solvents. In the context of poly(2-oxazoline)s, the length of the alkyl side chain is a critical determinant of the polymer's hydrophilicity. chemblink.com While polymers with short side chains like methyl or ethyl are water-soluble, those with longer side chains, such as undecyl, are hydrophobic. ontosight.ai This tunable hydrophobicity is a cornerstone of designing amphiphilic block copolymers that can self-assemble into micelles or vesicles for drug delivery applications. hc-sc.gc.ca The length of the hydrophobic side-chain has been shown to play a crucial role in the loading and stability of nanoparticles formed from such copolymers.

The presence of two methyl groups at the 4-position of the oxazoline ring, known as geminal dimethyl substitution, introduces specific steric and electronic effects. This substitution pattern can enhance the stability of the oxazoline ring towards hydrolysis. In the context of polymerization, substitution at the 4-position can influence the polymerization kinetics and the properties of the resulting polymer. For instance, studies on poly(2,4-disubstituted-2-oxazoline)s have shown that such substitutions can impact the polymer's solubility and thermal properties. While poly(2,4-dimethyl-2-oxazoline) is water-soluble, increasing the size of the substituent at the 2-position can lead to thermoresponsive behavior.

The combination of the polar 2-oxazoline head group and the nonpolar undecyl tail gives 2-Oxazoline, 4,4-dimethyl-2-undecyl- a distinct amphiphilic character. This dual nature is highly sought after in the development of advanced materials. Amphiphilic molecules can act as surfactants, reducing surface tension and stabilizing emulsions. A closely related compound, 2-undecyl-2-oxazoline-4,4-dimethanol, is noted for its potential use in surfactants and detergents due to its amphiphilic properties.

Furthermore, this amphiphilicity is fundamental to the design of self-assembling systems. In aqueous environments, molecules like 2-Oxazoline, 4,4-dimethyl-2-undecyl- or polymers derived from it can spontaneously form ordered structures such as micelles or vesicles. These nanostructures can encapsulate hydrophobic guest molecules, a principle that is extensively exploited in drug delivery systems to solubilize and transport poorly water-soluble drugs. hc-sc.gc.cadeascal.com The ability to control the size and morphology of these self-assembled structures by tuning the molecular architecture of the amphiphile is a key area of research in advanced material development.

Structure

2D Structure

3D Structure

Properties

CAS No. |

46921-17-9 |

|---|---|

Molecular Formula |

C16H31NO |

Molecular Weight |

253.42 g/mol |

IUPAC Name |

4,4-dimethyl-2-undecyl-5H-1,3-oxazole |

InChI |

InChI=1S/C16H31NO/c1-4-5-6-7-8-9-10-11-12-13-15-17-16(2,3)14-18-15/h4-14H2,1-3H3 |

InChI Key |

FREPJBZLNPPGDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=NC(CO1)(C)C |

Origin of Product |

United States |

Cationic Ring Opening Polymerization Crop of 2 Oxazoline, 4,4 Dimethyl 2 Undecyl Analogues

Fundamental Polymerization Mechanism and Kinetics

The CROP of 2-oxazolines proceeds via a three-step mechanism: initiation, propagation, and termination. core.ac.uk The living nature of this polymerization, when side reactions are minimized, allows for precise control over the polymer's molecular weight and architecture. nih.govmdpi.com

The initiation of CROP involves the nucleophilic attack of the nitrogen atom in the 2-oxazoline ring on an electrophilic initiator, forming a cationic oxazolinium species. core.ac.uknih.gov A variety of electrophilic initiators can be employed, with the choice of initiator significantly influencing the polymerization kinetics and the characteristics of the resulting polymer. nih.govvt.edu

Commonly used initiators for the CROP of 2-alkyl-2-oxazolines include:

Alkyl Sulfonates : Methyl tosylate (MeOTs) and methyl triflate (MeOTf) are among the most frequently used initiators due to their high reactivity and ability to induce fast and quantitative initiation. nih.govresearchgate.netresearchgate.net Triflates are generally considered excellent initiators, while the more stable and easily synthesized nosylates offer a viable alternative for creating functional initiators. researchgate.net

Alkyl Halides : Benzyl (B1604629) and acetyl halides can also initiate the polymerization. researchgate.net However, initiators containing halides, such as benzyl chloride, may lead to polymers with higher polydispersity indices due to the formation of covalent species during polymerization and slower initiation rates compared to triflate initiators. vt.edu

Lewis Acids : Both organic and inorganic Lewis acids can act as initiators. nih.gov

Functional Initiators : As long as they lack nucleophilic character that could interfere with the polymerization, functional initiators can be utilized to introduce specific end-groups. core.ac.uk

The selection of the initiator is critical as it dictates whether the propagating chain end is predominantly a covalent species or an ion pair. tu-dresden.de For instance, triflate groups attached to n-alkyl chains are effective for creating a highly living onium/triflate ion pair as the active propagating species. tu-dresden.de

Following initiation, the propagation step involves the sequential addition of monomer units to the active cationic chain end. core.ac.uk The 2-oxazoline monomer acts as a nucleophile, attacking the electrophilic oxazolinium cation at the chain end, which results in the ring-opening of the monomer and the reformation of the cationic propagating species. core.ac.uk

The polymerization of 2-alkyl-2-oxazolines typically follows first-order kinetics with respect to monomer consumption, indicating a constant concentration of active propagating species. nih.govresearchgate.net This living character allows for a linear increase in the number-average molecular weight (Mn) with monomer conversion, while maintaining a low dispersity (Đ). nih.gov

For monomers with long alkyl side chains, such as 2-undecyl-4,4-dimethyl-2-oxazoline, the hydrophobic nature of the side chain can influence the polymer's solubility and, consequently, the polymerization kinetics. nih.gov The choice of solvent is crucial to ensure a homogeneous polymerization. nih.gov While acetonitrile (B52724) is a common solvent for CROP of 2-oxazolines, other "green" solvents like dihydrolevoglucosenone and γ-butyrolactones are being explored to enhance the environmental friendliness of the synthesis. nih.govrsc.org

The reactivity of 2-oxazoline monomers can be influenced by the substituent at the 2-position. Monomers with longer alkyl side chains may exhibit slightly lower reactivity compared to those with shorter chains like 2-methyl-2-oxazoline. nih.gov

In an ideal living polymerization, chain transfer and termination reactions are absent. core.ac.uk However, in practice, these side reactions can occur, particularly when aiming for high molar mass polymers. core.ac.ukmaastrichtuniversity.nl

Chain Transfer: Chain transfer to the monomer is a potential side reaction that can occur via β-elimination, where a proton is abstracted from the polymer side chain. nih.govmaastrichtuniversity.nl This can lead to the formation of branched polymers. researchgate.net The tautomerization of the oxazolinium chain end has also been proposed as a plausible mechanism for chain transfer. maastrichtuniversity.nl By optimizing reaction conditions, such as employing specialized vacuum techniques and low polymerization temperatures, these side reactions can be suppressed, enabling the synthesis of well-defined high molar mass poly(2-oxazoline)s. core.ac.ukmaastrichtuniversity.nl

Termination: The polymerization is typically terminated by the addition of a strong nucleophile, which reacts with the cationic propagating chain end. core.ac.uk Common terminating agents include:

Methanolic potassium hydroxide (B78521)

Carboxylates

Amines core.ac.uk

The nucleophilic attack usually occurs at the 5-position of the activated 2-oxazoline ring. core.ac.uk Termination can also occur at the 2-position with weaker nucleophiles like water. core.ac.uk The ability to terminate the polymerization with a functional nucleophile allows for the introduction of specific end-group functionalities with high fidelity. core.ac.uk

Poly(2-Oxazoline) Architectures and Functionalization through CROP

The living nature of CROP provides a powerful tool for the synthesis of well-defined poly(2-oxazoline)s with various architectures and functionalities. acs.orgresearchgate.net

The controlled characteristics of CROP allow for the precise synthesis of homopolymers with predetermined molecular weights and narrow molar mass distributions. core.ac.ukmdpi.com By adjusting the monomer-to-initiator ratio ([M]/[I]), the degree of polymerization (DP) can be effectively controlled. nih.gov A linear relationship between the number-average molecular weight (Mn) and the [M]/[I] ratio is a key indicator of a living polymerization. nih.gov

The table below illustrates the controlled nature of the CROP of a 2-oxazoline monomer, showing the linear increase of Mn with the [M]/[I] ratio while maintaining a low dispersity.

| [M]/[I] | Mn (kDa) | Dispersity (Đ) |

| 25 | 5.2 | 1.15 |

| 50 | 9.8 | 1.18 |

| 100 | 18.5 | 1.21 |

| 200 | 35.1 | 1.25 |

This is an illustrative data table based on typical CROP results and does not represent a specific experiment.

The living nature of the cationic propagating species in CROP makes it an ideal method for the synthesis of block copolymers. mdpi.com There are two primary methods for achieving this:

Sequential Monomer Addition: This is the most straightforward and widely used method for preparing poly(2-oxazoline) block copolymers. mdpi.comrsc.org After the complete consumption of the first monomer, a second monomer is added to the reaction mixture, which then polymerizes from the living chain ends of the first block. This one-pot, multi-step procedure allows for the synthesis of diblock, triblock, and even multiblock copolymers. mdpi.comrsc.orgnih.gov However, the chain length of block copolymers synthesized via this method can be limited due to a decrease in chain-end fidelity at high molar masses. rsc.org

Polymer Coupling: This method involves the synthesis of end-functionalized polymer chains that are then coupled together. rsc.org This approach can allow for the combination of more diverse backbone functionalities into the block copolymer structure. rsc.org For example, a poly(2-oxazoline) chain can be functionalized with a group that can then initiate the polymerization of a different class of monomer, or two different polymer chains with complementary reactive end groups can be linked together. researchgate.netrsc.org

The synthesis of amphiphilic block copolymers, combining hydrophilic and hydrophobic blocks, is of particular interest. nih.govmdpi.com By polymerizing a hydrophilic 2-oxazoline monomer followed by a monomer with a long alkyl side chain like 2-undecyl-4,4-dimethyl-2-oxazoline, amphiphilic block copolymers can be readily prepared. nih.gov These copolymers can self-assemble in solution to form various nanostructures, such as micelles and vesicles. rsc.orgtuni.fi

Telechelic and Semitelechelic Poly(2-Oxazoline) Production and End-Group Control

The synthesis of telechelic and semitelechelic poly(2-oxazolines) is achieved through the precise control of the initiation and termination steps of the cationic ring-opening polymerization (CROP). researchgate.net This "living" polymerization technique allows for the introduction of functional groups at one or both ends of the polymer chain, yielding polymers with tailored properties for advanced applications. researchgate.netnih.gov

The process begins with the selection of a functional initiator to install a specific group at the α-terminus of the polymer chain. researchgate.net For the polymerization of long-chain 2-oxazolines like 2-Oxazoline, 4,4-dimethyl-2-undecyl-, initiators such as functionalized alkyl sulfonates (tosylates, triflates) or alkyl halides can be employed. core.ac.ukresearchgate.net The choice of initiator is crucial as it must provide fast and quantitative initiation to ensure a narrow molar mass distribution. nih.gov

Upon completion of the polymerization, the living cationic chain end is terminated by a nucleophilic agent, which introduces a functional group at the ω-terminus. core.ac.uk A wide array of nucleophiles can be used to achieve desired end-group functionality. Strong nucleophiles, including amines, carboxylates, and methanolic potassium hydroxide, typically attack the 5-position of the oxazolinium ring, effectively terminating the polymerization and installing the end group. core.ac.ukresearchgate.net Weaker nucleophiles, such as water, can also be used. core.ac.uk The ability to independently choose the initiator and terminating agent provides a powerful method for producing well-defined telechelic (functional groups at both ends) and semitelechelic (functional group at one end) polymers. mdpi.com

For instance, a hydroxyl-terminated polymer can be prepared by using a suitable initiator and terminating the living polymerization with an aqueous carbonate solution or alcoholic potassium hydroxide. researchgate.netnih.gov Other functionalities, such as azides or acrylates, can be introduced using terminating agents like sodium azide (B81097) or various carboxylate derivatives, respectively. nih.govresearchgate.net This high degree of end-group fidelity is a key advantage of the CROP of 2-oxazolines. rsc.org

| End-Group | Typical Terminating Agent | Primary Site of Nucleophilic Attack |

| Hydroxyl (-OH) | Water, Aqueous K₂CO₃, Methanolic KOH | 5-position of oxazolinium ring |

| Amine (-NH₂) | Primary or secondary amines (e.g., EDA) | 5-position of oxazolinium ring |

| Carboxyl (-COOH) | Carboxylate salts | 5-position of oxazolinium ring |

| Azide (-N₃) | Sodium azide | 5-position of oxazolinium ring |

| Thiol (-SH) | Thiols | 5-position of oxazolinium ring |

| Methacrylate | Methacrylate-containing carboxylates | 5-position of oxazolinium ring |

This table provides examples of functional end-groups and the corresponding terminating agents used in the CROP of 2-oxazolines. Data sourced from multiple research findings. core.ac.uknih.govresearchgate.netnih.gov

Solvent System Investigations in CROP of Long-Chain 2-Oxazolines

The choice of solvent is a critical parameter in the CROP of 2-oxazolines, significantly influencing polymerization kinetics, control over polymer architecture, and the formation of side products. nih.govnih.gov For monomers with long alkyl side chains, such as 2-Oxazoline, 4,4-dimethyl-2-undecyl-, the solvent must effectively solvate both the hydrophobic monomer and the resulting polymer to maintain a homogeneous reaction system.

Evaluation of Conventional Organic Solvents

Historically, the CROP of 2-oxazolines has been performed in polar aprotic solvents. Acetonitrile (MeCN) is the most commonly used solvent due to its ability to support the living nature of the polymerization. nih.govbeilstein-journals.org Other conventional solvents include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorobenzene (B131634). nih.govbeilstein-journals.orgresearchgate.net

The polarity of the solvent plays a significant role in the nature of the propagating species. In more polar solvents like nitrobenzene, there is a higher proportion of ionic oxazolinium species, whereas less polar solvents favor covalent propagating species. nih.gov The equilibrium between these species affects the polymerization rate and control. nih.gov For long-chain, hydrophobic 2-oxazolines, solubility can be a challenge. While the monomers may be soluble in a range of solvents, the resulting high molecular weight polymers, such as poly(2-undecyl-2-oxazoline), are very hydrophobic and may have limited solubility in common CROP solvents like acetonitrile. core.ac.uk Therefore, solvents like chlorobenzene or sulfolane (B150427) may be more suitable for these systems. core.ac.ukrsc.org

| Solvent | Key Characteristics for CROP | Suitability for Long-Chain Monomers |

| Acetonitrile (MeCN) | Most common; supports living polymerization. | Good, but polymer solubility may be limited at high molar mass. |

| Chlorobenzene | Less polar than MeCN; can increase reaction rate. | Often suitable due to better solvation of hydrophobic polymers. researchgate.net |

| Sulfolane | High polarity; good solvent for PMeOx. nih.govresearchgate.net | Can be effective for creating gradient copolymers with hydrophobic monomers. rsc.orgx-mol.com |

| DMF / NMP | Polar aprotic solvents. | Use is often limited due to safety and environmental concerns. nih.govbeilstein-journals.org |

This table summarizes the characteristics of conventional organic solvents used in the CROP of 2-oxazolines. nih.govresearchgate.netrsc.orgresearchgate.netx-mol.com

Exploration of Sustainable ("Green") Solvent Alternatives and Their Mechanistic Implications

Growing environmental and safety concerns have prompted research into sustainable alternatives to conventional organic solvents for CROP. beilstein-journals.org "Green" solvents are typically derived from renewable resources, have a lower toxicity profile, and are more environmentally benign. nih.gov

Several green solvents have been investigated for the polymerization of 2-alkyl-2-oxazolines:

Ethyl Acetate (B1210297): Successfully used for the polymerization of 2-ethyl-2-oxazoline (B78409), ethyl acetate is considered a greener alternative to acetonitrile and chlorinated solvents. rsc.org However, its suitability is often limited to more hydrophilic polymers, and it may not be an effective solvent for highly hydrophobic polymers derived from long-chain 2-oxazolines. nih.gov

γ-Butyrolactones: Bio-sourced γ-butyrolactones have been shown to be effective green solvents for the CROP of 2-ethyl-2-oxazoline, demonstrating polymerization efficiency and control comparable to that in acetonitrile. rsc.org

Dihydrolevoglucosenone (DLG): This biomass-derived solvent has been explored for the CROP of 2-alkyl-2-oxazolines. beilstein-journals.orgresearchgate.netnih.gov Mechanistic studies revealed that DLG is not an inert solvent under typical CROP conditions. It can participate in side reactions, which affects the control over the polymerization process. beilstein-journals.orgnih.gov

Ionic Liquids: The use of ionic liquids as a reaction medium, particularly in combination with microwave irradiation, has been shown to significantly enhance the polymerization rate of 2-ethyl-2-oxazoline while allowing for the recovery and reuse of the solvent. rsc.org

The exploration of these solvents reveals that a direct replacement is not always straightforward. The solvent can have significant mechanistic implications, sometimes reacting with the highly electrophilic species present in CROP, which can lead to a loss of control and the formation of unintended byproducts. beilstein-journals.org

Impact of Solvent on Polymerization Control and Side-Product Formation

The solvent system has a profound impact on the "living" character of the CROP. An ideal solvent should prevent side reactions such as chain transfer and premature termination. However, investigations into alternative solvents have shown that the solvent can be an active participant in the reaction.

For example, when using the green solvent dihydrolevoglucosenone (DLG), side products are formed, and control over the polymerization is limited. nih.govbeilstein-journals.org This indicates that the solvent is not inert under the polymerization conditions. The choice of initiator becomes even more critical in such systems to maintain a degree of control. beilstein-journals.orgresearchgate.net

Furthermore, the solvent can influence the microstructure of copolymers. In the statistical copolymerization of a hydrophilic and a hydrophobic 2-oxazoline monomer, the choice of solvent can dictate the monomer distribution along the polymer chain. For instance, using sulfolane can lead to a quasi-block copolymer structure, while acetonitrile promotes a more random or gradient-like incorporation of monomers. rsc.orgx-mol.com This solvent-controlled monomer distribution, in turn, affects the self-assembly and macroscopic properties of the resulting copolymers. rsc.org This principle is directly applicable to the copolymerization of 2-Oxazoline, 4,4-dimethyl-2-undecyl- with more hydrophilic 2-oxazoline monomers to create amphiphilic structures.

Post-Polymerization Functionalization of Poly(2-Oxazoline, 4,4-dimethyl-2-undecyl-) Derivatives

Post-polymerization modification offers a versatile route to functional materials, allowing for the introduction of chemical groups that are not compatible with the conditions of CROP. nih.gov For polymers derived from 2-Oxazoline, 4,4-dimethyl-2-undecyl-, functionalization can be targeted at the polymer backbone or side chains.

A common and powerful post-polymerization modification for poly(2-oxazoline)s is the partial or complete hydrolysis of the amide groups in the polymer backbone. Acidic or basic hydrolysis cleaves the side chains to yield linear or branched poly(ethylene imine) (PEI), a highly functional cationic polymer. mdpi.com This transformation of a neutral, hydrophobic poly(2-oxazoline) into a charged, hydrophilic polyamine opens up a vast range of subsequent functionalization possibilities through reactions with the primary and secondary amines of the PEI backbone.

Another strategy involves the use of monomers that already contain a functional group designed for post-polymerization modification. For example, if a 2-oxazoline monomer containing a reactive group (like an alkene) is copolymerized with 2-Oxazoline, 4,4-dimethyl-2-undecyl-, this group can be modified after polymerization. Poly(2-isopropenyl-2-oxazoline) (PIPOx) is a well-studied platform where the pendant oxazoline (B21484) rings themselves can be used for post-polymerization modification via reactions with thiols or carboxylic acids, or as initiating sites for grafting other polymers. nih.govrsc.org While the 4,4-dimethyl substitution in the target compound's name might refer to the oxazoline ring itself, making it a 2,4,4-trisubstituted monomer, the principles of incorporating functional comonomers remain a viable strategy for introducing handles for subsequent chemical transformations.

These post-polymerization strategies significantly expand the functional scope of poly(2-oxazoline)s, enabling the creation of complex macromolecular architectures and materials with precisely tailored properties.

Role of 2 Oxazoline, 4,4 Dimethyl 2 Undecyl and Derivatives As Intermediates in Complex Organic Synthesis

Precursors for Carboxylic Acid Derivatization in Synthetic Pathways

One of the well-established roles of 2-oxazolines in organic synthesis is as a protecting group and an activating group for carboxylic acids. wikipedia.org The synthesis of 2-substituted-4,4-dimethyl-2-oxazolines, often referred to as DMOX derivatives, typically proceeds from the corresponding carboxylic acid or its activated form. nih.gov This transformation effectively converts the carboxylic acid into a stable, yet reactive, heterocyclic derivative.

The 2-oxazoline moiety is thermally stable and resistant to a variety of reagents, including nucleophiles, bases, radicals, and weak acids, making it an effective protecting group during multi-step syntheses. wikipedia.org For instance, 4,4-dimethyl-2-oxazoline (B1220103) derivatives of fatty acids exhibit good chromatographic properties, which facilitates their analysis and purification. nih.gov The derivatization of a carboxylic acid to a 2-oxazoline allows for subsequent chemical modifications at other positions of the molecule without affecting the masked carboxyl group.

Furthermore, the 2-oxazoline ring can act as an activating group for the adjacent carbon atom (the original carbonyl carbon of the carboxylic acid). The nitrogen atom in the ring can be protonated or alkylated, which enhances the electrophilicity of the C2 position, making it susceptible to nucleophilic attack. This reactivity allows for the regeneration of the carboxylic acid functionality or its conversion to other derivatives such as esters and amides under specific hydrolytic conditions. wikipedia.org

The table below summarizes the key features of using 4,4-dimethyl-2-oxazoline derivatives for carboxylic acid derivatization.

| Feature | Description | Relevance to 2-Oxazoline, 4,4-dimethyl-2-undecyl- |

| Formation | Typically synthesized from carboxylic acids and 2-amino-2-methyl-1-propanol. nih.gov | The undecyl group originates from the corresponding long-chain carboxylic acid, lauric acid. |

| Stability | Resistant to nucleophiles, bases, radicals, and weak acids. wikipedia.org | Protects the carboxylic acid functionality during subsequent synthetic steps. |

| Reactivity | Can be hydrolyzed back to the carboxylic acid or converted to other derivatives. wikipedia.org | Allows for the controlled release of the carboxylic acid or its conversion to other functional groups. |

| Analytical Handle | DMOX derivatives of fatty acids are suitable for analysis by gas chromatography. wikipedia.orgnih.gov | Facilitates the characterization and quantification of the parent fatty acid. |

Versatile Building Blocks for the Construction of Heterocyclic and Bioactive Scaffolds

Beyond their role in carboxylic acid chemistry, 2-oxazolines are valuable building blocks for the synthesis of more complex heterocyclic systems and bioactive molecules. researchgate.netresearchgate.net The oxazoline (B21484) ring itself can be considered a latent functional group that can be elaborated into other cyclic and acyclic structures. This versatility has made them attractive intermediates in the synthesis of natural products and pharmaceuticals. researchgate.netorganic-chemistry.org

The reactivity of the 2-oxazoline ring allows for various transformations. For example, the ring can undergo cleavage under acidic or basic conditions to yield amino esters, which are themselves versatile synthetic intermediates. Additionally, the carbon and nitrogen atoms of the oxazoline ring can participate in cycloaddition reactions, leading to the formation of more complex polycyclic systems.

Chiral 2-oxazolines are widely used as ligands in asymmetric catalysis and as chiral auxiliaries to control the stereochemistry of chemical reactions. wikipedia.orgresearchgate.net While 2-Oxazoline, 4,4-dimethyl-2-undecyl- is achiral, the broader class of oxazoline-containing compounds has significantly impacted the field of stereoselective synthesis. The principles of reactivity and coordination learned from chiral oxazolines can often be applied to their achiral counterparts in different contexts.

The inherent structural features of 2-oxazolines have been incorporated into a variety of bioactive molecules. The oxazoline ring is present in some natural products with cytotoxic activities. researchgate.netresearchgate.net Furthermore, synthetic derivatives of oxazolines have been investigated for a range of pharmacological properties. bohrium.com The incorporation of a long alkyl chain, such as the undecyl group in 2-Oxazoline, 4,4-dimethyl-2-undecyl-, can modulate the lipophilicity of the resulting molecules, which is a critical factor for their biological activity and transport properties.

The following table outlines the utility of the 2-oxazoline scaffold in the synthesis of diverse molecular architectures.

| Application | Description | Synthetic Utility of the 2-Oxazoline Ring |

| Heterocyclic Synthesis | The oxazoline ring can be a precursor to other heterocyclic systems through ring-opening, rearrangement, or cycloaddition reactions. researchgate.netresearchgate.net | Provides a robust platform for the construction of novel and complex scaffolds. |

| Bioactive Molecules | The oxazoline moiety is a component of some natural products and has been incorporated into various synthetic compounds with biological activity. researchgate.netbohrium.com | Serves as a key structural motif for the development of new therapeutic agents. |

| Asymmetric Synthesis | Chiral oxazolines are effective ligands and auxiliaries for controlling stereochemistry. wikipedia.orgresearchgate.net | Enables the enantioselective synthesis of complex molecules. |

| Polymer Chemistry | 2-Oxazolines can undergo ring-opening polymerization to form poly(2-oxazoline)s, which have applications in biomedical fields. nih.gov | The undecyl substituent would lead to polymers with specific hydrophobic properties. |

Emerging Research Directions and Future Perspectives for 2 Oxazoline, 4,4 Dimethyl 2 Undecyl

Development of Novel Functional Monomers for Tailored Poly(2-Oxazolines)

The versatility of poly(2-oxazolines) (POx) stems from the ability to modify the 2-substituent of the oxazoline (B21484) monomer, which in turn dictates the properties of the resulting polymer. sigmaaldrich.com The development of novel functional monomers is a key area of research, aiming to introduce a wide array of chemical functionalities into the polymer structure. mdpi.com This allows for the creation of POx with tailored properties for specific applications, such as drug delivery, tissue engineering, and responsive materials. nih.gov

The cationic ring-opening polymerization (CROP) of 2-oxazolines is a robust and well-controlled process that allows for the synthesis of polymers with defined molar masses and narrow dispersities. researchgate.net This "living" polymerization technique enables the creation of complex polymer architectures, including block copolymers, graft copolymers, and star-shaped polymers. researchgate.netacs.org By strategically designing and synthesizing new 2-oxazoline monomers with specific functional groups, researchers can precisely control the chemical, biological, and physical properties of the resulting polymers. nih.gov

For instance, the incorporation of monomers with long alkyl chains, such as 2-undecyl-2-oxazoline, can be used to tune the hydrophilic-lipophilic balance of the polymer, leading to the formation of micelles and other self-assembled structures in aqueous solutions. nih.gov This is particularly relevant for drug delivery applications, where the polymer can encapsulate hydrophobic drugs and enhance their solubility and bioavailability. nih.gov

Recent research has focused on developing monomers with reactive handles that can be further modified after polymerization. Hoogenboom et al. demonstrated the copolymerization of 2-ethyl-2-oxazoline (B78409) (EtOx) with 2-methoxycarbonylethyl-2-oxazoline, introducing methyl ester functionalities along the polymer chain that can be readily amidated to attach various moieties. sigmaaldrich.com This post-polymerization modification strategy significantly expands the toolbox for creating functional POx-based materials. sigmaaldrich.com

Table 1: Examples of Functional 2-Oxazoline Monomers and Their Applications

| 2-Oxazoline Monomer | Functional Group | Potential Application |

| 2-Isopropenyl-2-oxazoline (IPOx) | Isopropenyl | Platform for drug and gene delivery, tissue engineering, hydrogels. mdpi.com |

| 2-Methoxycarbonylethyl-2-oxazoline | Methyl Ester | Versatile handle for post-polymerization modification. sigmaaldrich.com |

| 2-Ethylthio-2-oxazoline | Ethylthio | Precursor for N,N-linked polyureas and polythiocarbamates. nih.gov |

| 2-Phenyl-2-oxazoline (PheOx) | Phenyl | Component in amphiphilic block copolymers for micelle formation. nih.gov |

Advancements in Polymerization Control towards High Molar Mass and Complex Architectures

While the living cationic ring-opening polymerization (CROP) of 2-oxazolines offers excellent control over polymer synthesis, achieving high molar mass polymers with low dispersity has historically been a challenge due to chain transfer reactions. maastrichtuniversity.nl Recent advancements have focused on understanding and mitigating these side reactions to enable the synthesis of well-defined high molecular weight POx.

Monnery et al. critically assessed the intrinsic chain transfer mechanisms in the CROP of 2-oxazolines, proposing that tautomerization of the oxazolinium chain end is a significant contributor. maastrichtuniversity.nl By optimizing polymerization conditions to suppress these transfer reactions, they successfully synthesized poly(2-ethyl-2-oxazoline) with molar masses up to 300 kDa and low dispersity. maastrichtuniversity.nl This breakthrough opens up new possibilities for applications where high molecular weight is crucial, such as in hydrogels and for enhanced drug loading capacity.

The ability to create complex polymer architectures is another key area of advancement. The living nature of CROP allows for the sequential addition of different monomers to produce well-defined block copolymers. acs.org These copolymers can self-assemble into various nanostructures, such as micelles and vesicles, which are of great interest for biomedical applications. Furthermore, the use of multifunctional initiators and terminators allows for the synthesis of more complex structures like star-shaped polymers and polymer brushes. researchgate.nettu-dresden.de

Table 2: Strategies for Advanced Polymerization Control of 2-Oxazolines

| Strategy | Objective | Outcome |

| Optimized Polymerization Conditions | Suppress chain transfer reactions | Synthesis of high molar mass POx with low dispersity. maastrichtuniversity.nl |

| Sequential Monomer Addition | Create block copolymers | Well-defined amphiphilic structures for self-assembly. acs.org |

| Multifunctional Initiators/Terminators | Synthesize complex architectures | Star-shaped polymers, graft copolymers, and polymer brushes. researchgate.nettu-dresden.de |

| Surface-Initiated Polymerization | Create polymer brushes with high grafting density | Uniform and stable polymer layers on solid substrates. tu-dresden.de |

Innovative Ligand Design Strategies for Enhanced Stereocontrol in Catalysis

Chiral oxazoline-containing ligands, particularly bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands, are highly effective in a wide range of asymmetric catalytic reactions. researchgate.netacs.org The design of these ligands is crucial for achieving high levels of stereocontrol, and ongoing research focuses on developing innovative strategies to fine-tune their steric and electronic properties.

The modular nature of oxazoline ligands allows for systematic modifications to optimize their performance in specific catalytic transformations. researchgate.net Key areas of modification include the substituents on the oxazoline ring, the bridge connecting the two oxazoline units, and the introduction of additional coordinating groups. sioc.ac.cn These modifications create a well-defined chiral environment around the metal center, which is essential for effective asymmetric induction. researchgate.net

For example, the introduction of bulky substituents at the chiral center of the oxazoline ring can enhance enantioselectivity by creating a more sterically demanding pocket. acs.org Furthermore, modifying the electronic properties of the ligand, for instance by introducing electron-withdrawing or electron-donating groups, can influence the reactivity and selectivity of the catalyst. scispace.com

Recent strategies have explored the use of "side arm" modified chiral bisoxazoline ligands (SaBOX), where functional groups are introduced to the linking carbon atom of the two oxazolines. sioc.ac.cn This approach allows for the fine-tuning of the chiral environment and the electronic nature of the metal complex, leading to improved stereoselectivity and reactivity. sioc.ac.cn

Table 3: Innovative Ligand Design Strategies for Stereocontrol

| Ligand Design Strategy | Key Feature | Impact on Catalysis |

| Modification of Oxazoline Substituents | Introduction of bulky or electronically tuned groups | Enhanced enantioselectivity and catalyst reactivity. acs.org |

| Variation of the Ligand Backbone | Altering the bridge between oxazoline rings | Fine-tuning of the bite angle and chiral pocket. nih.gov |

| "Side Arm" Modification (SaBOX) | Introduction of functional groups on the linker | Precise regulation of the chiral environment and electronic properties. sioc.ac.cn |

| Non-Symmetric Ligands (e.g., PHOX) | Combination of different donor atoms (e.g., phosphorus and nitrogen) | Electronic discrimination of prochiral faces. scispace.com |

Integration of Computational Chemistry for Predictive Modeling and Mechanistic Insights

Computational chemistry has become an indispensable tool in understanding and predicting the behavior of chemical systems, including polymerization reactions and catalytic processes involving 2-oxazolines. acs.org Density Functional Theory (DFT) and other computational methods are increasingly being used to gain mechanistic insights, rationalize experimental observations, and guide the design of new monomers and catalysts. researchgate.net

In the context of polymerization, computational studies can help to elucidate the reaction mechanisms, including the energetics of initiation, propagation, and termination steps. scispace.com This understanding is crucial for developing strategies to control the polymerization process and achieve desired polymer properties. For example, computational modeling can be used to predict the reactivity of different 2-oxazoline monomers and the stability of the propagating species, thereby aiding in the design of more efficient polymerization systems.

For asymmetric catalysis, computational modeling plays a vital role in understanding the origin of stereoselectivity. acs.org By calculating the energies of different transition states leading to the formation of enantiomeric products, researchers can identify the key interactions between the substrate, ligand, and metal center that govern the stereochemical outcome. researchgate.net This knowledge allows for the rational design of new ligands with improved enantioselectivity.

Recent work has merged experimental studies with computational analysis to provide a comprehensive understanding of catalytic cycles. acs.org This integrated approach allows for the validation of proposed mechanisms and the prediction of the effects of ligand modifications on catalytic performance.

Table 4: Applications of Computational Chemistry in 2-Oxazoline Research

| Application Area | Computational Method | Insights Gained |

| Polymerization Mechanisms | Density Functional Theory (DFT) | Elucidation of reaction pathways, energetics of reaction steps, and prediction of monomer reactivity. scispace.com |

| Asymmetric Catalysis | DFT, Semiempirical Methods | Understanding the origin of enantioselectivity, rationalization of experimental results, and design of new chiral ligands. acs.orgresearchgate.net |

| Ligand-Metal Interactions | Molecular Mechanics, DFT | Prediction of complex geometries and analysis of electronic and steric effects of ligands. nih.gov |

| Polymer Properties | Molecular Dynamics (MD) Simulations | Prediction of polymer conformations, self-assembly behavior, and interactions with other molecules. mdpi.com |

Outlook on Advanced Material Platforms Derived from Long-Chain 2-Oxazolines

The unique characteristics of long-chain 2-oxazolines, such as 2-Oxazoline, 4,4-dimethyl-2-undecyl-, position them as key building blocks for a new generation of advanced materials. The ability to precisely control the polymer architecture and incorporate a variety of functional groups opens up a vast design space for materials with tailored properties.

One of the most promising areas is the development of sophisticated biomaterials. nih.gov The biocompatibility and "stealth" properties of POx make them excellent candidates for drug delivery systems, where the long alkyl chains can enhance the encapsulation of hydrophobic drugs and control their release. nih.gov Furthermore, the ability to create responsive polymers that change their properties in response to stimuli like temperature or pH holds great promise for smart drug delivery and tissue engineering applications. mdpi.com

In the realm of materials science, long-chain 2-oxazolines can be used to create novel amphiphilic block copolymers that self-assemble into complex nanostructures. mdpi.com These materials could find applications in areas such as nanotechnology, coatings, and advanced separation membranes. The precise control over the hydrophilic-lipophilic balance afforded by these monomers is critical for tuning the morphology and properties of the self-assembled structures.

The future of materials derived from long-chain 2-oxazolines will likely involve the integration of multiple functionalities into a single polymer platform. This could include the combination of therapeutic agents, targeting moieties, and responsive elements to create multifunctional materials for advanced biomedical applications. Moreover, the development of sustainable and "green" synthesis methods for these polymers will be an important focus for future research. researchgate.net

Table 5: Future Directions for Advanced Materials from Long-Chain 2-Oxazolines

| Research Area | Potential Application | Key Enabling Feature |

| Smart Biomaterials | Stimuli-responsive drug delivery, tissue engineering scaffolds | Tunable lower critical solution temperature (LCST) and biocompatibility. mdpi.com |

| Advanced Nanomaterials | Self-assembled nanostructures for catalysis and electronics | Precise control over amphiphilicity and complex architectures. mdpi.com |

| Functional Coatings | Anti-fouling and protein-resistant surfaces | High stability and tunable surface properties. frontiersin.org |

| Hybrid Materials | Combination with other polymer classes for enhanced properties | Versatility of CROP and post-polymerization modification. acs.org |

| Sustainable Polymers | Environmentally friendly synthesis and biodegradable materials | "Green" polymerization methods and design of degradable linkages. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-dimethyl-2-undecyl-2-oxazoline, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A validated approach involves nucleophilic substitution followed by cyclization. For example, (S)-2-phenylglycinol derivatives were synthesized in three stages with yields of 83.2–94.5% using controlled temperature (60–80°C) and inert atmospheres (N₂) to minimize side reactions . Purification via recrystallization or column chromatography ensures high purity (>99%) .

Q. How can researchers verify the purity and structural integrity of 4,4-dimethyl-2-undecyl-2-oxazoline?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Performance Liquid Chromatography (HPLC) are critical. NMR can confirm substituent positions (e.g., methyl and undecyl groups), while HPLC detects impurities. For analogs like 4,5-diethyl-2-methyl-2-oxazoline, mass spectrometry (EI-MS) with molecular ion peaks (e.g., m/z 141) provides additional validation .

Q. What spectroscopic characteristics distinguish 4,4-dimethyl-2-undecyl-2-oxazoline from related oxazolines?

- Methodological Answer : Key IR absorptions include C=N stretching (~1650 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹). In NMR, the oxazoline ring protons resonate at δ 3.5–4.5 ppm, while the undecyl chain shows characteristic alkyl signals (δ 0.8–1.5 ppm). Compare with databases like NIST or EPA/NIH Mass Spectral Data .

Advanced Research Questions

Q. How does the undecyl chain influence the compound’s reactivity in ring-opening polymerization (ROP)?

- Methodological Answer : Long alkyl chains (e.g., undecyl) enhance hydrophobicity and reduce polymerization rates due to steric hindrance. Kinetic studies using living cationic polymerization (e.g., methyl triflate initiator) show lower propagation rates (kₚ) for long-chain oxazolines compared to shorter analogs. Adjust reaction solvents (e.g., nitromethane) and temperatures (40–60°C) to optimize molecular weight distributions .

Q. What strategies enable the incorporation of 4,4-dimethyl-2-undecyl-2-oxazoline into amphiphilic block copolymers for drug delivery?

- Methodological Answer : Sequential monomer addition via living polymerization allows precise control over block lengths. For example, polymerize hydrophilic 2-methyl-2-oxazoline first, then introduce the hydrophobic 4,4-dimethyl-2-undecyl derivative. Use gel permeation chromatography (GPC) to confirm molecular weights and dynamic light scattering (DLS) to assess micelle formation in aqueous media .

Q. How can researchers resolve contradictions in reported biocompatibility data for poly(2-oxazoline) derivatives?

- Methodological Answer : Discrepancies often arise from variations in polymer molecular weight, endotoxin levels, or cell lines. Standardize in vitro assays (e.g., ISO 10993-5 for cytotoxicity) using primary human fibroblasts. For in vivo studies, compare pharmacokinetics in murine models with controlled polymer dispersity (Đ < 1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.